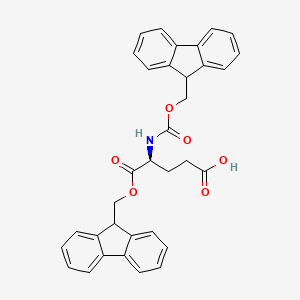
Fmoc-Glu-OFm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C34H29NO6 and its molecular weight is 547.61. The purity is usually 95%.
BenchChem offers high-quality (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ハイドロゲルの形成
Fmoc-Glu-OFmは、ペプチド系ハイドロゲル(PHG)の形成に使用できます。 これらは、薬物送達や画像診断ツールなど、生物学的、生体医用、およびバイオテクノロジーの用途に適した生体適合性材料です {svg_1}.
組織工学
This compoundによって形成されたハイドロゲルは、組織工学で使用できます。 たとえば、より剛性が高い(G’ = 2526 Pa)Fmoc-K3ハイドロゲルは、細胞接着、生存、複製を完全にサポートする組織工学のための潜在的な材料として機能します {svg_2}.
生体医用用途
This compoundは、さまざまな生体医用用途に使用できます。 たとえば、Fmoc誘導体化カチオン性ヘキサペプチドに基づく自己支持ハイドロゲルが、潜在的な生体医用用途に提案されています {svg_3}.
pH制御両手性ゲル化
This compoundは、ゲル化剤の中で注目すべきpH制御両手性ゲル化を示します。 これは、異なるpH値でハイドロゲルとオルガノゲルの両方を形成できることを意味します {svg_4}.
高い熱安定性
This compoundは、低い最小ハイドロゲル化濃度(0.1重量%)でも高い熱安定性を持ち、高温での安定性が要求される用途に適しています {svg_5}.
薬物送達
This compoundは、薬物担体として使用できます。 This compoundによって形成されたハイドロゲルは、薬物をカプセル化し、制御された方法で放出することができます {svg_6}.
染料除去特性
This compoundは、染料除去特性を備えています。 これは、溶液から染料を除去する必要がある用途で役立ちます {svg_7}.
細胞生存率
This compoundは、選択された細胞型に対して細胞生存率を示します。 これは、特定の種類の細胞の成長と増殖をサポートできることを意味します {svg_8}.
作用機序
Target of Action
Fmoc-Glu-OFm, also known as (4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group in the peptide chain .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents the amine from reacting with other groups during the synthesis process .
Biochemical Pathways
The Fmoc group plays a crucial role in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the sequential addition of amino acids to the peptide chain . Once the peptide synthesis is complete, the Fmoc group is removed, unmasking the primary amine .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, this compound helps ensure that the peptide chain is assembled correctly .
Action Environment
The action of this compound is influenced by the chemical environment during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of other reactive groups can affect the stability and efficacy of this compound in peptide synthesis .
特性
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














